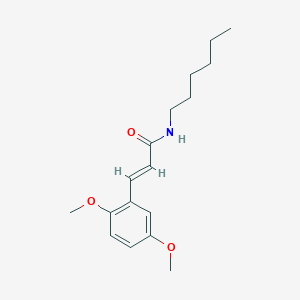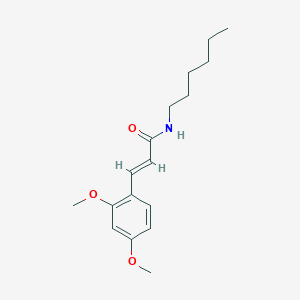![molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4](/img/structure/B254976.png)
tetrazolo[1,5-a]quinoxalin-4(5H)-one
描述
Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused tetrazole and quinoxaline ring system, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. One efficient method involves the reaction of N-(2-haloaryl)propiolamides with sodium azide, followed by intramolecular cyclization to form the tetrazoloquinoxaline core . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium azide and halogenated solvents are often used.
Major Products:
Oxidation: Quinoxalin-4-ones.
Substitution: Various substituted tetrazoloquinoxalines, depending on the specific reagents used.
科学研究应用
Tetrazolo[1,5-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
相似化合物的比较
Tetrazolo[1,5-a]quinoline: Shares a similar tetrazole ring but differs in the fused quinoline system.
s-Triazolo[4,3-a]quinoxaline: Another related compound with a triazole ring fused to the quinoxaline core.
Uniqueness: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
属性
IUPAC Name |
5H-tetrazolo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOVEPJEIBBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383139 | |
| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29067-85-4 | |
| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is tetrazolo[1,5-a]quinoxalin-4(5H)-one synthesized?
A1: A recent study demonstrated the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones through a [3+2] cyclization reaction. [] This reaction involves reacting readily available quinoxalin-2(1H)-ones with azidotrimethylsilane. This synthetic approach offers a straightforward and efficient method for accessing this class of heterocyclic compounds, which holds promise for exploring their diverse biological activities and potential applications in medicinal chemistry.
Q2: What is the relationship between the structure of heterocyclic-fused quinoxalinones and their activity as excitatory amino acid antagonists?
A2: Research indicates that the structure of heterocyclic-fused quinoxalinones, including tetrazolo[1,5-a]quinoxalin-4(5H)-ones, significantly influences their binding affinity for AMPA and glycine receptors involved in excitatory neurotransmission. [] While some heterocycles within this class exhibit promising affinity for both receptors, the structure-activity relationship (SAR) does not directly correlate with known antagonists like quinoxalinediones (e.g., DNQX) at the AMPA receptor or kynurenic acids at the glycine site of the NMDA receptor complex. This suggests that modifications to the heterocyclic core and substituents could lead to compounds with enhanced selectivity and potency for specific excitatory amino acid receptor subtypes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)
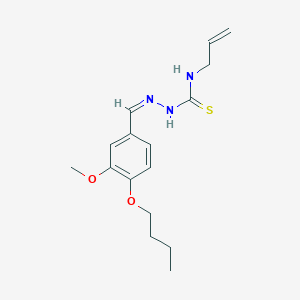
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)
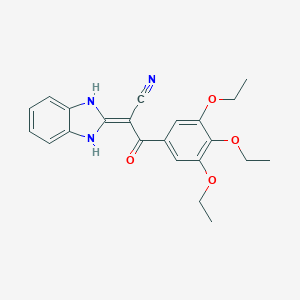

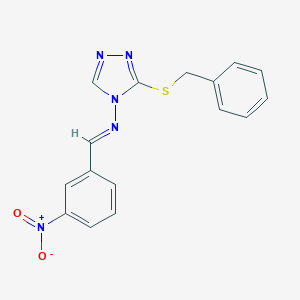
![7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B254908.png)
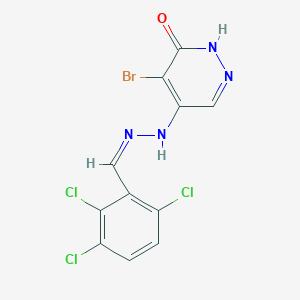
![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
